molecular formula C7H9BrN2 B2425569 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1528663-31-1

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole

Cat. No.: B2425569
CAS No.: 1528663-31-1
M. Wt: 201.067
InChI Key: NWVJWZQAQDUYRE-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromoacetylene with a pyrrole derivative, followed by cyclization to form the fused ring system . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of a bromine atom, which can be a versatile handle for further functionalization. Its fused ring system also imparts rigidity and planarity, which can be advantageous in certain applications .

Properties

IUPAC Name

3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVJWZQAQDUYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528663-31-1
Record name 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
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